molecular formula C13H26ClN3O2 B13892206 tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride

tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride

Cat. No.: B13892206
M. Wt: 291.82 g/mol
InChI Key: COEXQMFHHCPMIF-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is a protected amine derivative that serves as a crucial synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a piperidine core linked to an azetidine ring, a structural motif of high interest in the design of novel bioactive molecules . The presence of the tert-butoxycarbonyl (Boc) protecting group is essential for safeguarding the primary amine during multi-step synthetic sequences, while the hydrochloride salt enhances the compound's stability and solubility. Its primary research value lies in its application as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of receptor ligands and enzyme inhibitors. Researchers utilize this compound to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic properties of lead compounds. As a high-value chemical reagent, it is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Appropriate safety data sheets (SDS) and hazard information for this and related compounds should be consulted prior to use . This product is offered with high purity and is supplied for laboratory use.

Properties

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.82 g/mol

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11;/h10-11,14H,4-9H2,1-3H3,(H,15,17);1H

InChI Key

COEXQMFHHCPMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride typically involves the protection of amine functionalities with tert-butyl carbamate (Boc) groups, followed by selective functionalization of the piperidine and azetidine rings. The hydrochloride salt is formed in a final step to enhance compound stability and solubility.

Stepwise Synthetic Approach

Preparation of tert-butyl N-(4-piperidyl)carbamate Intermediate
  • Starting from piperidine derivatives, the amino group at the 4-position is protected using tert-butyl carbamate reagents (Boc2O or equivalent) under basic conditions, commonly employing triethylamine or DIPEA as the base.
  • Typical solvents include dichloromethane or DMF.
  • Reaction conditions: Room temperature stirring for several hours to overnight.
  • Purification is achieved by silica gel chromatography or reverse phase flash chromatography.
Formation of Hydrochloride Salt
  • The hydrochloride salt is formed by treating the free base compound with hydrochloric acid in dioxane or similar solvents.
  • This step improves the compound’s solubility and stability, which is critical for downstream applications in medicinal chemistry.

Experimental Data and Reaction Conditions

Step Reagents and Conditions Yield Notes
Boc protection of piperidine tert-Butyl carbamate reagent, triethylamine or DIPEA, dichloromethane or DMF, RT, 16 h ~90% Purification by silica gel or reverse phase chromatography
Reductive amination with azetidine-3-carbaldehyde Sodium triacetoxyborohydride, DCE, RT, overnight Crude product used directly Followed by HCl treatment
Hydrochloride salt formation 4 N HCl in 1,4-dioxane, RT, 5 h Quantitative Enhances solubility and stability

Reaction Scheme Overview

  • Boc Protection:
    Piperidin-4-amine + Boc2O + Base → tert-butyl N-(4-piperidyl)carbamate

  • Reductive Amination:
    tert-butyl N-(4-piperidyl)carbamate + azetidine-3-carbaldehyde + NaBH(OAc)3 → tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate (free base)

  • Salt Formation:
    Free base + 4 N HCl in 1,4-dioxane → this compound

Research Discoveries and Optimization Notes

  • Yield Optimization: Use of molecular sieves during reductive amination improves water removal, driving the reaction to completion.
  • Purification: Reverse phase chromatography is preferred for high purity due to the compound’s polarity and salt form.
  • Stability: Hydrochloride salt significantly enhances compound stability during storage and handling.
  • Solubility: The hydrochloride form increases aqueous solubility, facilitating biological assays and formulation development.

Summary Table of Preparation Parameters

Parameter Description Typical Range/Value
Boc Protection Reagents tert-Butyl carbamate reagent, DIPEA or triethylamine Molar ratio: 1.1 equiv reagent, 2 equiv base
Solvent Dichloromethane, DMF 5-10 mL per 100 mg substrate
Temperature Room temperature (20-25 °C) Controlled to avoid side reactions
Reaction Time 16-24 hours Overnight stirring preferred
Reductive Amination Reagents Sodium triacetoxyborohydride, azetidine-3-carbaldehyde Molar ratio: 1 equiv aldehyde, 1.5-2 equiv reducing agent
Salt Formation 4 N HCl in 1,4-dioxane 1-2 equiv HCl, 4-5 hours stirring

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the unique structure of the azetidine and piperidine rings, which allows for specific binding and modulation of target molecules.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₂₅ClN₃O₂ (based on structural analysis; CAS data in lists C₈H₁₆N₂O₂·HCl for a simpler analog).
  • Molecular Weight : ~326–330 g/mol (exact value depends on substituents; see Table 1).
  • CAS Registry : 217806-26-3 (for tert-butyl (azetidin-3-yl)carbamate hydrochloride, a closely related compound) .
  • Storage : Requires protection from light and moisture, stored at room temperature under dry conditions .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting protease enzymes or kinase inhibitors .

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual-ring system (azetidine-piperidine) and Boc protection. Below is a detailed comparison with analogs:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Purity (%) Source
tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate hydrochloride (Target) C₁₃H₂₅ClN₃O₂ ~326–330 N/A Piperidine + azetidine, Boc-protected ≥95 Custom synthesis
tert-Butyl (azetidin-3-yl)carbamate hydrochloride C₈H₁₆ClN₂O₂ 208.69 217806-26-3 Azetidine, Boc-protected ≥95 Chongqing Chemdad
tert-Butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate C₁₅H₂₃ClN₄O₂ 326.82 1261233-51-5 Piperidine with chloropyrimidine substituent N/A PharmaBlock
tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride (QW-4844) C₁₃H₂₂ClN₃O₂ 295.79 1949836-68-3 Azetidine + cyclopropyl group 95 Combi-Blocks
tert-Butyl azetidine-3-carboxylate hydrochloride C₈H₁₅ClNO₂ 195.67 53871-08-2 Azetidine with carboxylate ester 97 Combi-Blocks

Structural Insights :

  • Ring Size: The target compound’s piperidine (6-membered) and azetidine (4-membered) combination offers conformational rigidity compared to monocyclic analogs like tert-butyl (azetidin-3-yl)carbamate hydrochloride .

Physicochemical and Application Comparison

  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for biological screening .
  • Biological Relevance :
    • The target compound’s dual-ring system is advantageous in designing β-tryptase inhibitors () or Ras inhibitors ().
    • Chloropyrimidine analogs (e.g., 1261233-51-5) exhibit higher logP values (~3.03), suggesting enhanced membrane permeability .

Biological Activity

Introduction

Tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate; hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the realm of neurological disorders. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate
  • Molecular Formula : C14H27N3O2
  • CAS Number : 90478024

The compound is characterized by a tert-butyl group attached to a carbamate structure, which is linked to an azetidine and piperidine moiety. This design suggests potential interactions with various biological targets.

Cholinergic Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant cholinesterase inhibition. This activity is crucial for enhancing cholinergic neurotransmission, which can be beneficial in treating conditions such as Alzheimer's disease. The structure–activity relationship (SAR) studies have shown that modifications in the piperidine ring can enhance selectivity and potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In vitro studies demonstrated that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegeneration. These effects are likely mediated through the modulation of inflammatory pathways and the inhibition of apoptosis .

Anti-inflammatory Properties

The compound's ability to inhibit the NLRP3 inflammasome has been highlighted in recent studies. By modulating this pathway, it can potentially reduce the release of pro-inflammatory cytokines such as IL-1β, which are implicated in various chronic inflammatory conditions .

In Vitro Studies

In a study assessing various piperidine derivatives, tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate was tested for its ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated a significant reduction in pyroptotic cell death and IL-1β release at concentrations as low as 10 µM .

Compound Pyroptosis Inhibition (%) IL-1β Release Inhibition (%)
Control00
Test Compound6570

Alzheimer’s Disease Model

In a controlled study using transgenic mice models of Alzheimer's disease, administration of a related piperidine compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study suggested that cholinesterase inhibition and anti-inflammatory effects contributed to these outcomes .

Pain Management

Another case study explored the analgesic properties of piperidine derivatives. The administered compounds demonstrated significant pain relief in rodent models, indicating potential applications for managing neuropathic pain .

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